molecular formula C6H6BrClN2O B12966786 2-Bromo-6-chloro-5-methoxypyridin-3-amine

2-Bromo-6-chloro-5-methoxypyridin-3-amine

Cat. No.: B12966786
M. Wt: 237.48 g/mol
InChI Key: BACMKCHZIUHUFR-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-5-methoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-chloro-5-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-5-methoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and other substituents on the pyridine ring.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under basic conditions.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-Bromo-6-chloro-5-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-5-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-5-methoxypyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

2-bromo-6-chloro-5-methoxypyridin-3-amine

InChI

InChI=1S/C6H6BrClN2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3

InChI Key

BACMKCHZIUHUFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C(=C1)N)Br)Cl

Origin of Product

United States

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